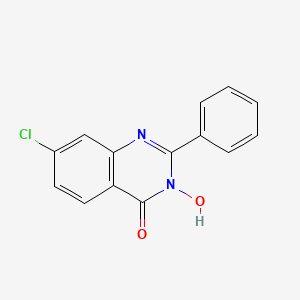

![molecular formula C21H20N4O B2395734 6-苄基-4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7(6H)-酮 CAS No. 946204-09-7](/img/structure/B2395734.png)

6-苄基-4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

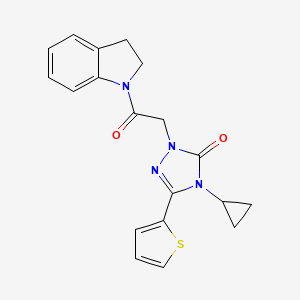

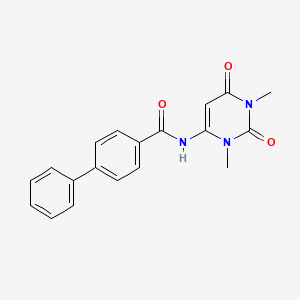

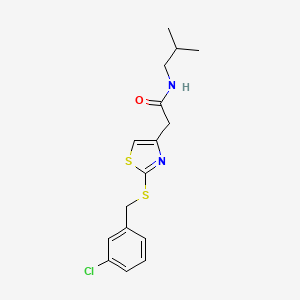

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned also has benzyl, isopropyl, and phenyl substituents attached to it.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines can involve several steps, and the exact method can vary depending on the desired substituents . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused pyrazole and pyrimidine ring. The specific locations and types of substituents can greatly influence the properties of the molecule .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, depending on the substituents present. They can act as precursors in the synthesis of other biologically active compounds .科学研究应用

合成和作为 PDE5 抑制剂的评估

一项研究专注于合成一系列吡唑并[3,4-d]哒嗪酮及其类似物,将其鉴定为潜在的外周血管扩张剂。这些化合物被评估为从人血小板中提取的 PDE5 的抑制剂,其中一些显示出有希望的 IC50 值。具体来说,化合物 11e(6-苄基-3-甲基-1-异丙基-4-苯基吡唑并[3,4-d]哒嗪-7(6H)-酮)对 PDE6 表现出良好的活性和选择性。该研究强调了在这些反应中吡唑并哒嗪系统 6 位上的苄基的关键作用 (Piaz 等,2002)。

新型衍生物合成

另一项研究工作涉及合成 1-(3-氨基苯基)-4-苯甲酰--5-苯基-1H-吡唑-3-羧酸的新衍生物。这包括化合物 5(2-(3-氨基苯基)-3,4-二苯基-2H-吡唑并[3,4-d]哒嗪-7(6H)-酮)的创建。该合成探索了与 β-二酮、β-酮酯、β-萘酚、苯酚和各种其他试剂的反应,从而得到多种吡唑衍生物 (Kasımoğulları 等,2010)。

化学和生物学行为

已经重点研究了新型吡唑衍生物的化学和生物学行为,包括合成 4-苯甲酰-1,5-取代-1H-吡唑-3-羧酸及其衍生物。这项探索旨在了解这些化合物的合成及其在各种生物和医药领域的潜在应用 (Şener 等,2004)。

抗菌活性

一项研究调查了从 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸合成的各种吡唑衍生物,还研究了它们的抗菌活性。这些合成化合物针对革兰氏阳性菌和革兰氏阴性菌进行了评估,某些衍生物显示出显着的活性,表明它们在开发新的抗菌剂方面的潜力 (Bildirici 等,2007)。

合成用于潜在的勃起功能障碍治疗

合成了对治疗勃起功能障碍可能有效的化合物,包括吡唑并[1',5':1,6]嘧啶并[4,5-d]哒嗪-4(3H)-酮及其类似物。这些化合物被评估为磷酸二酯酶 5 (PDE5) 的抑制剂,其中一些显示出很高的效力和选择性。这项研究提供了对勃起功能障碍新疗法开发的见解 (Giovannoni 等,2006)。

作用机制

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to targetCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2 . They bind to the active site of CDK2, leading to an alteration in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

As a potential cdk2 inhibitor, it could affect the cell cycle regulation pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant inhibitory activity against cdk2 and have displayed potent dual activity against examined cell lines and cdk2 . They have also been observed to cause significant alterations in cell cycle progression and induce apoptosis within cells .

安全和危害

未来方向

属性

IUPAC Name |

6-benzyl-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-15(2)19-18-13-22-25(17-11-7-4-8-12-17)20(18)21(26)24(23-19)14-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSUTIANIORACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)

![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)

![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)